5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Overview
Description
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been found to interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterases (PDEs). Phosphodiesterases are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes . By inhibiting PDEs, this compound can modulate intracellular levels of cAMP and cGMP, thereby influencing cell signaling pathways .
Cellular Effects
The compound this compound has been shown to exert various effects on different cell types. It can inhibit the proliferation of cancer cells by inducing apoptosis and altering cell cycle progression . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways . The compound also influences gene expression, particularly genes related to cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phosphodiesterases, inhibiting their activity and leading to increased levels of cAMP and cGMP . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes, including cell proliferation, apoptosis, and metabolism . Additionally, the compound can modulate the expression of genes involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization is essential for its ability to modulate cellular processes effectively.
Properties
IUPAC Name |
5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOZAPXOPWVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=C(C=C3)N)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.